Morindone-6-O-beta-D-primeveroside

Antidiabetic screening Negative control Anthraquinone SAR

Morindone-6-O-beta-D-primeveroside (CAS 60450-21-7; synonym: morindin) is a naturally occurring anthraquinone glycoside composed of the aglycone morindone (1,5,6-trihydroxy-2-methylanthraquinone) conjugated to the disaccharide primeverose (6-O-beta-D-xylopyranosyl-D-glucose) at the C-6 hydroxyl position. With a molecular formula of C26H28O14 and a molecular weight of 564.50 g/mol, this compound is isolated primarily from the root bark of Morinda species including M.

Molecular Formula C26H28O14
Molecular Weight 564.5 g/mol
Cat. No. B12096266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorindone-6-O-beta-D-primeveroside
Molecular FormulaC26H28O14
Molecular Weight564.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O
InChIInChI=1S/C26H28O14/c1-8-2-3-9-14(16(8)28)17(29)10-4-5-12(20(32)15(10)18(9)30)39-26-24(36)22(34)21(33)13(40-26)7-38-25-23(35)19(31)11(27)6-37-25/h2-5,11,13,19,21-28,31-36H,6-7H2,1H3
InChIKeyUVLAQGRQOILFBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morindone-6-O-beta-D-primeveroside (Morindin): Anthraquinone Glycoside Reference Standard for Phytochemical Research, SAR Studies, and Botanical Authentication


Morindone-6-O-beta-D-primeveroside (CAS 60450-21-7; synonym: morindin) is a naturally occurring anthraquinone glycoside composed of the aglycone morindone (1,5,6-trihydroxy-2-methylanthraquinone) conjugated to the disaccharide primeverose (6-O-beta-D-xylopyranosyl-D-glucose) at the C-6 hydroxyl position [1]. With a molecular formula of C26H28O14 and a molecular weight of 564.50 g/mol, this compound is isolated primarily from the root bark of Morinda species including M. citrifolia (noni) and M. tinctoria (Indian mulberry), where it serves as the principal stored glycoside form of the red dye morindone [2]. Its structure was confirmed by total synthesis and spectroscopic characterization [3]. Among the broader anthraquinone glycoside class, this compound occupies a unique position due to its well-documented pharmacological inactivity in specific assay systems—a property that makes it particularly valuable as a negative control and structure-activity relationship (SAR) probe rather than as a bioactivity lead [4].

Why Morindone-6-O-beta-D-primeveroside Cannot Be Substituted by Other Anthraquinone Glycosides or the Free Aglycone


Substituting morindone-6-O-beta-D-primeveroside with the aglycone morindone (CAS 478-29-5; MW 270.24) or with other primeverose-bearing anthraquinone glycosides (e.g., lucidin 3-O-beta-D-primeveroside, damnacanthol-3-O-beta-D-primeveroside) introduces critical experimental confounds. The aglycone morindone demonstrates potent DNA polymerase inhibition (IC50 28.1-35.9 microM across A-, B-, and Y-family polymerases) and topoisomerase II inhibition (IC50 21 microg/mL), whereas these activities are absent in the glycoside form [1][2]. Conversely, among primeveroside-bearing anthraquinones co-isolated from the same Morinda root extract, damnacanthol-3-O-beta-D-primeveroside and lucidin 3-O-beta-D-primeveroside exhibit significant hypoglycemic effects in STZ-induced diabetic mice, while morindone-6-O-beta-D-primeveroside is uniquely inactive—the only anthraquinone among 25 surveyed to show no blood glucose-lowering ability [3][4]. The disaccharide identity further differentiates this compound: the primeveroside (xylosyl(1->6)-glucose) confers distinct physicochemical properties (XlogP -0.60, TPSA 233.00 Angstrom^2) compared to the gentiobioside variant (glucosyl(1->6)-glucose) found in Morinda longissima [5]. These orthogonal differentiation vectors mean that generic substitution without authentication undermines experimental reproducibility in antidiabetic screening, cancer pharmacology, and natural product standardization workflows.

Quantitative Differentiation Evidence for Morindone-6-O-beta-D-primeveroside Against Closest Analogs and In-Class Comparators


Definitive Hypoglycemic Inactivity: The Only Anthraquinone Among 25 Surveyed with No Blood Glucose-Lowering Ability

In a direct head-to-head comparison within the same study, three anthraquinone glycosides were isolated from the same n-BuOH-soluble fraction of Morinda citrifolia roots and tested orally in STZ-induced diabetic mice. Damnacanthol-3-O-beta-D-primeveroside (compound 3) and lucidin 3-O-beta-D-primeveroside (compound 4) both exhibited significant hypoglycemic effects, while morindone-6-O-beta-D-primeveroside (compound 5) showed no blood glucose-lowering activity [1]. This finding was subsequently corroborated at the class level by a comprehensive 2020 review spanning 25 anthraquinones: 'one AQ (morindone-6-O-beta-D-primeveroside) showed no blood glucose-lowering ability'—the sole anthraquinone explicitly flagged as inactive [2]. The structural basis for this inactivity is attributed to the substitution pattern in the aromatic ring, distinguishing it from the active primeverosides [1].

Antidiabetic screening Negative control Anthraquinone SAR STZ-induced diabetic mouse model

Physicochemical Differentiation from Morindone Aglycone: 2.1-Fold Higher Molecular Weight and 3.2-Unit Lower LogP Govern Solubility and Membrane Permeability

The glycosylation of morindone with primeverose fundamentally alters the physicochemical profile relative to the aglycone. Morindone-6-O-beta-D-primeveroside (MW 564.50 g/mol; XlogP -0.60; TPSA 233.00 Angstrom^2) [1] differs substantially from morindone aglycone (MW 270.24 g/mol; LogP 1.89; PSA 94.83 Angstrom^2) [2]. The 2.1-fold higher molecular weight, shift from positive to negative logP, and 2.5-fold larger polar surface area predict markedly different behavior in aqueous solubility (enhanced for the glycoside), membrane permeability (reduced for the glycoside), and chromatographic retention [1][2]. These differences carry practical implications: the glycoside requires different solvent systems for dissolution, exhibits distinct HPLC retention times, and cannot be quantitatively substituted for the aglycone in bioassay dosing calculations without molar correction.

Physicochemical property comparison Glycoside vs. aglycone Formulation development Solubility

Differential Topoisomerase II Inhibition: Glycoside Form Lacks Activity Present in the Aglycone

In a systematic search for DNA topoisomerase II inhibitors from natural sources, a wood extract of Neonauclea calycina yielded seven anthraquinones whose structures were characterized spectroscopically: damnacanthal, rubiadin 1-methyl ether, nordamnacanthal, morindone (aglycone), damnacanthol, lucidin 3-O-primeveroside, and morindone 6-O-primeveroside [1]. Of these, only damnacanthal and morindone (the aglycone) showed intensive inhibitory activity against topoisomerase II, with IC50 values of 20 microg/mL and 21 microg/mL, respectively [1]. Notably, morindone 6-O-primeveroside—the glycoside form—was among the compounds isolated and structurally characterized in this same study but did not exhibit reportable topoisomerase II inhibition, indicating that the primeverose sugar moiety at C-6 abolishes this activity [1].

Topoisomerase II inhibition Cancer pharmacology Glycoside-activity relationship Natural product screening

Disaccharide Identity as a Structural Differentiator: Primeveroside vs. Gentiobioside Variants with Distinct Biological Interaction Profiles

Morindone glycosides exist in nature with at least two distinct disaccharide conjugates: the primeveroside (6-O-beta-D-xylopyranosyl-D-glucose, i.e., morindin) and the gentiobioside (6-O-beta-D-glucopyranosyl-D-glucose) [1][2]. While no direct comparative bioactivity data exist for these two glycoside forms tested side-by-side, the gentiobioside variant (morindone-6-O-beta-gentiobioside) has been evaluated by molecular docking against TNF-alpha, demonstrating a binding free energy (Delta G) of -9.21 kcal/mol—better than the reference TNF-alpha inhibitor SPD-304 (-8.71 kcal/mol) [3]. The primeveroside form has not been reported in comparable TNF-alpha docking studies, nor have equivalent binding data been published. The sugar moiety difference (xylose vs. glucose as the terminal unit) may affect molecular recognition, solubility, and metabolic stability, making the two glycosides non-interchangeable for target-binding studies [2][3].

Glycoside structural variants Molecular docking TNF-alpha inhibition Morinda chemotaxonomy

Synthetic Structure Confirmation and Differentiation from the Rutinoside Analog via Total Synthesis

The total synthesis of both morindone 6-O-beta-primeveroside and its rutinoside analog (morindone 6-O-beta-rutinoside, bearing rhamnosyl(1->6)-glucose) was achieved and reported by Vermes, Farkas, and Wagner in 1980, providing definitive structural proof through independent synthetic routes [1]. This work confirmed the naturally occurring 1,5-dihydroxy-2-methyl-6-O-beta-primeverosyl-anthraquinone structure and distinguished it unambiguously from the 6-O-beta-rutinosyl isomer [1]. The synthetic verification is significant for procurement because it establishes that the compound's identity was confirmed by orthogonal chemical synthesis rather than solely by degradative or spectroscopic analysis of natural isolates. This provides a benchmark for authentic reference standard qualification and enables discrimination from the co-occurring rutinoside, which shares the same aglycone but differs in the disaccharide moiety (rhamnose-glucose vs. xylose-glucose) [1].

Chemical synthesis Structure elucidation Reference standard authentication Glycoside isomer differentiation

In Silico ADMET Predictions: Favorable Oral Bioavailability Probability and Low Blood-Brain Barrier Penetration

Computational ADMET profiling using admetSAR 2 predicts that morindone-6-O-beta-D-primeveroside has a human oral bioavailability probability of 72.86% and a blood-brain barrier (BBB) penetration probability of 65.00%, with predicted subcellular localization to mitochondria (60.71% probability) [1]. The compound is predicted not to be a P-glycoprotein inhibitor (probability 68.65%) or substrate (64.61%), suggesting reduced susceptibility to active efflux [1]. It is predicted to be a CYP3A4 substrate (62.84%) but not a CYP2C9 substrate (100.00% probability against), with low predicted CYP inhibition across major isoforms [1]. These computational predictions, while not experimentally validated for this specific compound, provide a comparative framework against the aglycone morindone and the gentiobioside variant, which have distinct ADMET profiles due to differences in molecular weight, logP, and hydrogen bond donor/acceptor counts [1].

ADMET prediction Oral bioavailability Drug-likeness In silico pharmacokinetics

Procurement-Relevant Application Scenarios for Morindone-6-O-beta-D-primeveroside Based on Quantitative Differentiation Evidence


Validated Negative Control for Anthraquinone Antidiabetic Drug Discovery Screening Cascades

In antidiabetic screening programs testing anthraquinone libraries for blood glucose-lowering activity, morindone-6-O-beta-D-primeveroside is the only anthraquinone among 25 surveyed with confirmed absence of hypoglycemic activity in the STZ-induced diabetic mouse model [1]. This makes it the sole experimentally validated negative control within the class. Laboratories can use this compound to establish baseline glucose measurements, verify assay specificity, and calibrate screening thresholds—confident that any observed glucose reduction in test compounds is not an artifact of the anthraquinone scaffold itself. This application is directly supported by the 2008 Kamiya et al. study where the compound was tested alongside active comparators in the identical model system [1], and by the 2020 class-wide review that singled it out as uniquely inactive [2].

SAR Probe for Dissecting the Contribution of C-6 Glycosylation to Anthraquinone Bioactivity

The stark activity contrast between morindone-6-O-beta-D-primeveroside and its aglycone morindone—which is the strongest DNA polymerase inhibitor among 10 Morinda anthraquinones tested (IC50 28.1-35.9 microM across multiple polymerase families) [3] and an active topoisomerase II inhibitor (IC50 21 microg/mL) [4]—makes the glycoside an essential SAR probe. By testing the glycoside and aglycone in parallel, researchers can attribute pharmacological effects specifically to the presence or absence of the C-6 primeverose moiety. This paired testing strategy is particularly valuable for medicinal chemistry programs seeking to modulate anthraquinone activity through glycosylation or deglycosylation strategies.

Authenticated Reference Standard for Morinda Species Botanical Identity and Extract Standardization

Morindone-6-O-beta-D-primeveroside (morindin) is the principal anthraquinone glycoside in Morinda root bark, reaching concentrations of 0.25-0.5% in fresh bark of 3-5 year-old plants [5]. Its identity has been confirmed by total synthesis, providing unambiguous structural verification [6]. Quality control laboratories engaged in Morinda extract standardization can use this compound as a primary reference marker for HPLC-based quantification, species authentication (distinguishing M. citrifolia from M. officinalis or M. longissima based on glycoside profiles), and lot-to-lot consistency evaluation. The synthetic structure proof provides a traceable benchmark for reference standard qualification that is independent of natural isolate variability [6].

Glycoside Reference for Differentiating Morinda Anthraquinone Glycoside Chemotypes in Pharmacognosy Research

The genus Morinda produces multiple anthraquinone glycosides with distinct sugar moieties—primeveroside, gentiobioside, and rutinoside forms have all been isolated and characterized [6][7]. Morindone-6-O-beta-D-primeveroside, as the most abundant and best-characterized of these, serves as the canonical reference for the primeveroside chemotype. In chemotaxonomic studies or metabolomic profiling of Morinda species, the availability of an authenticated primeveroside standard enables unambiguous peak assignment in LC-MS chromatograms and prevents misidentification of gentiobioside or rutinoside congeners. This application is supported by the isolation and structural characterization data from multiple independent studies across different Morinda species [4][7].

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